Aluminum carbide

Übersicht

Beschreibung

Aluminum carbide (Al₄C₃) is an inorganic compound with a cubic crystal structure, formed by the reaction of aluminum and carbon at high temperatures (~1000–1400°C). It is primarily utilized in metallurgy as a precursor for synthesizing aluminum-based composites and ceramics. However, its formation in aluminum matrix composites (AMCs) reinforced with carbon-based materials (e.g., graphite, silicon carbide) is often undesirable due to its hygroscopic nature and tendency to degrade mechanical properties. For instance, Al₄C₃ reacts with moisture to produce methane, leading to interfacial weakness and reduced composite durability . In microelectronics, Al₄C₃ formation at aluminum-silicon carbide interfaces can compromise electrical conductivity .

Vorbereitungsmethoden

Direct Metal Carbonization

Direct metal carbonization involves the reaction of elemental aluminum with carbon at elevated temperatures. This method, historically the first employed for Al₄C₃ synthesis, relies on the exothermic reaction:

Traditional approaches required temperatures exceeding 1200°C and prolonged heating durations (48–72 hours) due to the high activation energy of the reaction . However, catalytic innovations have significantly reduced these requirements. For instance, the addition of 5 wt% cryolite (Na₃AlF₆) lowers the ignition temperature to 700°C, enabling completion within 3–4 hours . The catalytic mechanism involves fluoride ions weakening Al–O surface bonds, enhancing carbon diffusion into the aluminum lattice .

Key Parameters:

-

Reactant Purity : Elemental aluminum (99.9%) and finely divided carbon (e.g., lampblack) ensure stoichiometric accuracy .

-

Atmosphere : Inert gases (argon) prevent oxide and nitride formation .

-

Particle Size : Aluminum powder (12–20 µm) and carbon black (<1 µm) maximize surface area for rapid diffusion .

Advantages : High purity (>90%), scalability for industrial production.

Limitations : Residual catalyst removal required; energy-intensive without catalysts.

Carbothermal Reduction

Carbothermal reduction synthesizes Al₄C₃ by reacting alumina (Al₂O₃) with carbon at temperatures above 1800°C:

This method is advantageous for utilizing low-cost alumina precursors but faces challenges in controlling stoichiometry due to CO evolution. Recent studies have optimized carbon-to-alumina ratios (3:1 molar) and introduced graphite crucibles to minimize side reactions .

Process Enhancements:

-

Microwave Assistance : Hybrid heating using microwaves reduces reaction times to 30 minutes at 700°C by coupling with carbon’s dielectric properties .

-

Additives : Silicon dioxide (SiO₂) lowers the melting point of alumina, facilitating carbon diffusion .

Advantages : Utilizes abundant alumina; suitable for bulk synthesis.

Limitations : High energy consumption; risk of Al₄O₄C oxycarbide impurities in air .

Microwave Synthesis

Microwave-driven synthesis represents a paradigm shift in energy-efficient Al₄C₃ production. By leveraging the dielectric loss tangents of aluminum and carbon, this method achieves rapid heating rates (>50°C/min) and phase-pure products within 30 minutes .

Experimental Setup:

-

Frequency : 2.45 GHz multimode cavity.

-

Precursor Morphology : Nanoscale aluminum (50–100 nm) and graphite flakes ensure uniform microwave absorption .

Characterization Outcomes :

-

Crystallinity : Hexagonal Al₄C₃ (space group ) with lattice parameters , .

-

Thermal Stability : Stable up to 1000°C in inert atmospheres .

Advantages : Ultra-fast processing; minimal grain growth.

Limitations : Requires precise control over microwave field distribution.

Sol-Gel Method

The sol-gel route enables nanostructured Al₄C₃ through controlled hydrolysis and polycondensation of aluminum alkoxides with carbon precursors. A typical protocol involves:

-

Mixing aluminum sec-butoxide with sucrose in ethanol.

-

Gelation at 80°C for 24 hours.

Critical Factors:

-

Carbon Source : Sucrose provides a homogeneous carbon matrix, reducing Al₄C₃ particle size to 20–50 nm .

-

Heating Rate : Slow pyrolysis (5°C/min) prevents pore collapse and agglomeration .

Advantages : Nanoscale control; high surface area for catalytic applications.

Limitations : Complex precursor preparation; residual carbon contamination.

High-Energy Mechanical Milling

Mechanical alloying synthesizes Al₄C₃ via ball milling aluminum and carbon powders. The process induces repeated fracturing and cold welding, enabling solid-state reactions at ambient temperatures .

Operational Conditions:

-

Milling Media : Tungsten carbide balls (10:1 ball-to-powder ratio).

Outcomes :

-

Particle Size : Submicron Al₄C₃ with 85–90% purity.

-

Defects : High dislocation density enhances reactivity for composite reinforcement .

Advantages : Low-temperature processing; scalability.

Limitations : Contamination from milling media; broad particle size distribution.

Comparative Analysis of Synthesis Methods

| Method | Temperature (°C) | Time | Purity (%) | Particle Size | Energy Efficiency |

|---|---|---|---|---|---|

| Direct Carbonization | 700–1400 | 3–72 hours | 90–95 | 1–10 µm | Moderate |

| Carbothermal Reduction | 1800–2000 | 2–6 hours | 85–90 | 5–50 µm | Low |

| Microwave Synthesis | 700–1000 | 0.5–1 hour | 95–98 | 0.1–5 µm | High |

| Sol-Gel | 1500 | 24–48 hours | 80–85 | 20–50 nm | Moderate |

| Mechanical Milling | 25–100 | 20–40 hours | 85–90 | 0.5–5 µm | High |

Influence of Process Parameters on Al₄C₃ Properties

Catalytic Additives

Cryolite (Na₃AlF₆) reduces activation energy by 40%, enabling ignition at 700°C . Similarly, water vapor catalyzes carbon-aluminum interfacial reactions by weakening C–C bonds .

Particle Morphology

Finely divided aluminum (<20 µm) and carbon (<1 µm) are critical for achieving >90% conversion in direct carbonization . Nanoscale precursors in sol-gel methods yield ultrafine powders but require post-synthesis stabilization .

Atmospheric Control

Inert atmospheres (argon, vacuum) suppress oxycarbide (Al₂OC) formation, which degrades mechanical properties .

Analyse Chemischer Reaktionen

Types of Reactions: Aluminum carbide undergoes several types of chemical reactions, including hydrolysis and reactions with protic reagents.

Common Reagents and Conditions:

Hydrolysis: this compound reacts with water to produce aluminum hydroxide and methane: [ \text{Al}_4\text{C}_3 + 12 \text{H}_2\text{O} \rightarrow 4 \text{Al(OH)}_3 + 3 \text{CH}_4 ]

Reaction with Hydrochloric Acid: It reacts with hydrochloric acid to form aluminum chloride and methane: [ \text{Al}_4\text{C}_3 + 12 \text{HCl} \rightarrow 4 \text{AlCl}_3 + 3 \text{CH}_4 ]

Major Products Formed: The primary products formed from these reactions are aluminum hydroxide, aluminum chloride, and methane .

Wissenschaftliche Forschungsanwendungen

Materials Science

1.1 High-Temperature Coatings

Aluminum carbide is utilized in high-temperature coatings, especially in aerospace applications. Its thermal stability and mechanical strength make it suitable for protecting components in turbojets and other high-performance engines. Recent studies have highlighted the potential of MAX phases, which include this compound, as effective coatings that combine ceramic and metallic properties, enhancing durability under extreme conditions .

1.2 Composite Materials

In the development of composite materials, this compound serves as a reinforcing phase due to its hardness and wear resistance. It is often combined with other materials like diamond to enhance mechanical properties. For instance, composites containing this compound and diamond have shown improved wear resistance and thermal conductivity, making them ideal for cutting tools and wear-resistant applications .

Biomedical Applications

2.1 Antimicrobial Properties

Recent research has explored the antimicrobial properties of this compound-based compounds. Studies have demonstrated that certain this compound derivatives exhibit significant antibacterial activity against pathogens such as E. coli and S. aureus. This property is particularly valuable in biomedical applications where infection control is critical, such as in orthopedic implants and dental materials .

2.2 Drug Delivery Systems

this compound has also been investigated for use in drug delivery systems. Its ability to form stable complexes with various pharmaceuticals enhances the bioavailability of drugs, allowing for controlled release mechanisms that improve therapeutic efficacy .

Industrial Applications

3.1 Abrasives

this compound is widely used as an abrasive material due to its hardness and thermal stability. It is employed in cutting tools, grinding wheels, and other applications where high wear resistance is required .

3.2 Metallurgical Processes

In metallurgy, this compound acts as a reducing agent in the production of aluminum from alumina through carbothermal reduction processes. This method offers advantages over traditional electrolytic processes by reducing energy consumption and greenhouse gas emissions .

Case Studies

Wirkmechanismus

The formation of aluminum carbide involves the direct reaction between aluminum and carbon at elevated temperatures. The mechanism includes the diffusion of aluminum atoms into the carbon matrix, forming a carbide layer at the interface. This process is facilitated by the removal of the protective aluminum oxide layer, allowing direct contact between aluminum and carbon .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Carbide Compounds

Silicon Carbide (SiC)

Table 1: SiC vs. Al₄C₃ in AMCs

Boron Carbide (B₄C)

Table 2: B₄C vs. Al₄C₃ in AMCs

| Property | B₄C-Reinforced AMCs | Al₄C₃ in AMCs |

|---|---|---|

| Hardness | 120–150 HV | 50–70 HV (matrix) |

| Wear Resistance | 50% improvement | Reduces by 25% |

| Density | 2.52 g/cm³ | 2.36 g/cm³ |

Tungsten Carbide (WC)

Calcium Carbide (CaC₂)

- Applications : Used in waste-derived materials (e.g., bricks with aluminum ash) for construction. CaC₂-Al composites improve waterproofing but lack mechanical reinforcement .

- Comparison with Al₄C₃: Both are hygroscopic, but CaC₂ is repurposed for non-structural applications.

Table 3: Comparative Overview of Carbides in Aluminum Composites

Biologische Aktivität

Aluminum carbide (Al4C3) is a compound that has garnered attention due to its unique properties and potential applications in various fields. This article explores the biological activity of this compound, focusing on its toxicological effects, antimicrobial properties, and implications for human health based on diverse research findings.

This compound is a yellow or green crystalline solid that is primarily used in the production of aluminum metal, as a catalyst in organic reactions, and in the synthesis of methane. Its reactivity with water to produce methane and aluminum hydroxide makes it a compound of interest in both industrial and laboratory settings .

Acute and Chronic Effects

Exposure to this compound can lead to several acute health effects, including skin and eye irritation. Inhalation of the dust can cause respiratory issues, as it is classified as a flammable and reactive substance .

Chronic exposure has been linked to more severe health effects. According to the Agency for Toxic Substances and Disease Registry (ATSDR), chronic exposure to aluminum compounds may result in neurological disorders, pulmonary lesions, and potential reproductive hazards . Specific studies have indicated that prolonged exposure can lead to significant alterations in motor function and cognitive abilities in animal models .

| Health Effect | Acute | Chronic |

|---|---|---|

| Skin Irritation | Yes | No |

| Eye Irritation | Yes | No |

| Respiratory Issues | Yes | Yes |

| Neurological Disorders | No | Yes |

| Reproductive Hazards | No | Potentially |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound when synthesized with other elements. For instance, chromium this compound (Cr-Al-C) has shown significant antifungal activity against Candida albicans and moderate antibacterial activity against Staphylococcus aureus at concentrations around 40 mg/mL .

Case Study: Antimicrobial Efficacy

A study published in 2024 examined the antimicrobial efficacy of synthesized chromium this compound phases. The results indicated that while Cr2AlC exhibited cytotoxic effects on HepG2 cells, it also demonstrated potent antifungal activity. The lower concentrations of Cr3AlC2 and Cr4AlC3 showed reduced cytotoxicity, suggesting their potential for biomedical applications .

Mechanisms of Toxicity

The mechanisms through which this compound exerts its toxic effects are still under investigation. However, studies suggest that oxidative stress plays a critical role. Exposure to aluminum compounds has been associated with increased levels of reactive oxygen species (ROS), leading to cellular damage and inflammation .

Implications for Human Health

Given the potential for both beneficial applications (e.g., antimicrobial agents) and harmful effects (e.g., neurotoxicity), it is crucial to understand the balance between these aspects when considering this compound's use in various industries. Regulatory frameworks must be established to ensure safe handling and exposure limits.

Q & A

Q. Basic: What experimental methods are used to study the hydrolysis reaction of aluminum carbide?

This compound hydrolysis (Al₄C₃ + 12H₂O → 4Al(OH)₃ + 3CH₄) is typically studied using controlled water addition and gas chromatography to quantify methane evolution. To ensure reproducibility:

- Use stoichiometric water ratios to avoid incomplete reactions .

- Monitor temperature (reaction accelerates at >50°C) and pH to prevent side reactions with acids (e.g., HCl → AlCl₃ + CH₄) .

- Validate results via gravimetric analysis of residual Al(OH)₃ and volumetric methane measurements .

Q. Advanced: How can carbothermal reduction parameters be optimized for synthesizing high-purity Al₄C₃?

The carbothermal reduction of alumina (Al₂O₃ + 3C → Al₄C₃ + 6CO) requires precise control of:

- Atmosphere : Helium or hydrogen enhances reaction rates by lowering CO partial pressure, reducing back-reaction risks .

- Temperature : Optimal at 1700°C with pellet porosity >30% to facilitate gas diffusion .

- Pellet composition : Pre-mixed Al₂O₃ and carbon (graphite) in molar ratios of 1:3, with binders like cellulose for structural integrity.

Post-synthesis, phase purity is confirmed via XRD and SEM-EDS to detect unreacted Al₂O₃ or carbon residues .

Q. Basic: How does this compound form in aluminum matrix composites (AMCs), and how is it detected?

Al₄C₃ forms during high-temperature processing of AMCs reinforced with carbon fibers or SiC via:

Q. Advanced: What statistical approaches resolve contradictions in Al₄C₃’s role in composite mechanical properties?

Conflicting data on Al₄C₃’s brittleness vs. interfacial strengthening can be addressed via:

- Taguchi Design : Optimize parameters (e.g., sintering temperature, reinforcement %) to isolate Al₄C₃’s effects .

- Principal Component Analysis (PCA) : Identify dominant factors (e.g., sintering temperature contributes 65% variance in hardness) .

- ANOVA : Compare wear resistance datasets to determine if Al₄C₃ content significantly alters outcomes (p < 0.05 threshold) .

Q. Basic: What safety precautions are critical when handling this compound?

- Moisture avoidance : Store under inert gas (argon) to prevent accidental hydrolysis and methane release .

- Ventilation : Use fume hoods during reactions to mitigate CH₄ explosion risks (LEL = 5%) .

- PPE : Acid-resistant gloves and goggles when reacting with HCl or H₂SO₄ .

Q. Advanced: How can Al₄C₃ formation be suppressed in SiC-reinforced AMCs?

Strategies include:

- Surface coatings : Apply SiO₂ or TiN on SiC particles via sol-gel or CVD to block Al-SiC interfacial reactions .

- Process control : Limit sintering temperatures to <600°C and use rapid cooling to minimize diffusion time .

- Alloying additives : Introduce Mg (1–3 wt%) to form Mg₂Si instead of Al₄C₃ .

Q. Basic: What characterization techniques validate Al₄C₃’s crystal structure?

- XRD : Match peaks to rhombohedral ICSD #409776 (d-spacing = 2.1 Å for (104) plane) .

- Raman spectroscopy : Detect C-Al stretching modes at 860 cm⁻¹ .

- Density measurements : Compare experimental density (2.36 g/cm³) with theoretical values .

Q. Advanced: How does Al₄C₃ affect the thermal expansion of metal matrix composites?

Al₄C₃ reduces composite CTE (coefficient of thermal expansion) by 15–20% due to:

Eigenschaften

IUPAC Name |

alumanylidynemethyl(alumanylidynemethylalumanylidenemethylidene)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C.4Al | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVCGVPGBKGDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

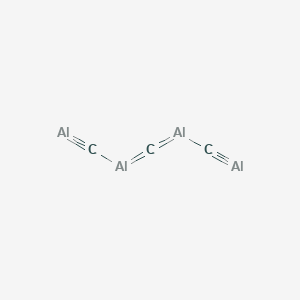

C(#[Al])[Al]=C=[Al]C#[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Al4 | |

| Record name | ALUMINUM CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10107594 | |

| Record name | Aluminum carbide (Al4C3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10107594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aluminum carbide appears as a yellow powder or crystals. Used to make other chemicals., Yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |

| Record name | ALUMINUM CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum carbide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9684 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1299-86-1, 12656-43-8 | |

| Record name | ALUMINUM CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001299861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012656438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum carbide (Al4C3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum carbide (Al4C3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10107594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraaluminium tricarbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.